molecular formula C15H31NO2 B12666358 N-(1-(Hydroxymethyl)propyl)undecanamide CAS No. 94023-77-5

N-(1-(Hydroxymethyl)propyl)undecanamide

Cat. No.: B12666358
CAS No.: 94023-77-5
M. Wt: 257.41 g/mol
InChI Key: DNBCFRWYLAIQOV-UHFFFAOYSA-N
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Description

N-(1-(Hydroxymethyl)propyl)undecanamide is a chemical compound with the molecular formula C15H31NO2 It is known for its unique structure, which includes a hydroxymethyl group attached to a propyl chain, further connected to an undecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Hydroxymethyl)propyl)undecanamide typically involves the reaction of undecanoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Hydroxymethyl)propyl)undecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecanamide.

    Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(Hydroxymethyl)propyl)undecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecanamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide bond provides stability and can participate in various biochemical reactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Hydroxymethyl)propyl)decanamide
  • N-(1-(Hydroxymethyl)propyl)dodecanamide
  • N-(1-(Hydroxymethyl)propyl)octanamide

Uniqueness

N-(1-(Hydroxymethyl)propyl)undecanamide is unique due to its specific chain length and the presence of the hydroxymethyl group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

94023-77-5

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)undecanamide

InChI

InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h14,17H,3-13H2,1-2H3,(H,16,18)

InChI Key

DNBCFRWYLAIQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NC(CC)CO

Origin of Product

United States

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